molecular formula C20H18ClN5 B14967671 1-(3-chloro-4-methylphenyl)-N-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3-chloro-4-methylphenyl)-N-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B14967671
M. Wt: 363.8 g/mol
InChI Key: SQGJUBNIIXRWSQ-UHFFFAOYSA-N
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Description

1-(3-CHLORO-4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with chloromethylphenyl and methylphenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 1-(3-CHLORO-4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chloromethylphenyl group: This step may involve electrophilic aromatic substitution reactions using chloromethylbenzene derivatives.

    Attachment of the methylphenyl group: This can be accomplished through nucleophilic substitution reactions using methylbenzyl halides.

Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

1-(3-CHLORO-4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-CHLORO-4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-CHLORO-4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific biological context and application.

Comparison with Similar Compounds

1-(3-CHLORO-4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can be compared with other similar compounds, such as:

    3-chloro-4-methylphenyl isocyanate: Shares the chloromethylphenyl group but differs in the core structure and functional groups.

    3-chloro-4-methylphenylboronic acid: Contains the chloromethylphenyl group but has a boronic acid functional group instead of the pyrazolo[3,4-d]pyrimidine core.

Properties

Molecular Formula

C20H18ClN5

Molecular Weight

363.8 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C20H18ClN5/c1-13-3-6-15(7-4-13)10-22-19-17-11-25-26(20(17)24-12-23-19)16-8-5-14(2)18(21)9-16/h3-9,11-12H,10H2,1-2H3,(H,22,23,24)

InChI Key

SQGJUBNIIXRWSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)C)Cl

Origin of Product

United States

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